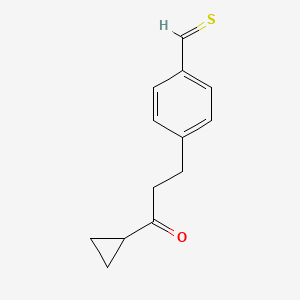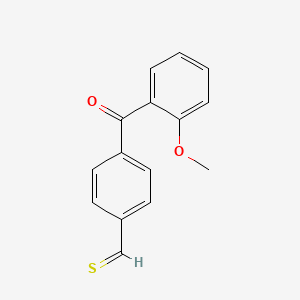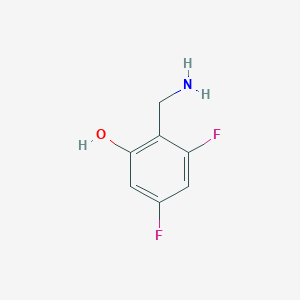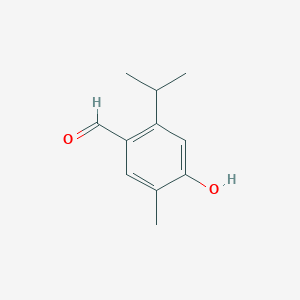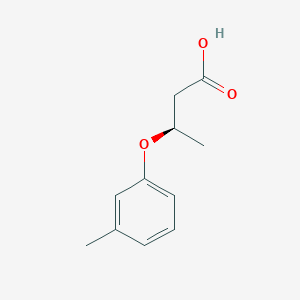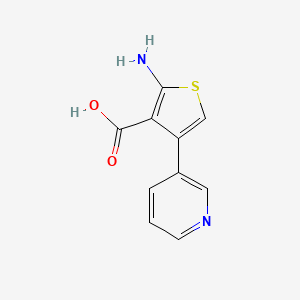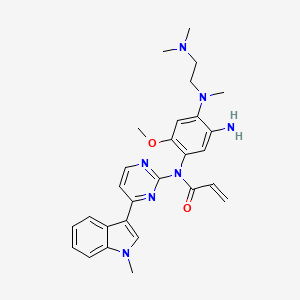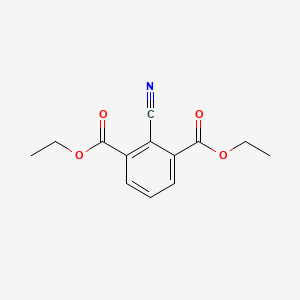
Diethyl 2-cyanoisophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-cyanoisophthalate is an organic compound with the molecular formula C12H13NO4 It is a derivative of isophthalic acid, where the hydrogen atoms on the benzene ring are substituted with cyano and ethyl ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 2-cyanoisophthalate can be synthesized through several methods. One common approach involves the reaction of isophthalic acid with diethyl cyanophosphonate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products. Solvent recovery and recycling are also important aspects of the industrial process to reduce waste and improve sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-cyanoisophthalate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of substituted isophthalates.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted isophthalates.
Hydrolysis: Isophthalic acid derivatives.
Reduction: Amino-substituted isophthalates.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-cyanoisophthalate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the preparation of polymers and resins with specific properties, such as enhanced thermal stability and mechanical strength.
Medicinal Chemistry: Research has explored its potential as a precursor for the synthesis of bioactive molecules with anticancer, antiviral, and antimicrobial properties
Wirkmechanismus
The mechanism of action of diethyl 2-cyanoisophthalate in biological systems is not fully understood. it is believed to interact with cellular proteins and enzymes through its cyano and ester functional groups. These interactions can lead to the inhibition of specific biochemical pathways, resulting in various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: Another ester of malonic acid, used in organic synthesis for the preparation of barbiturates and other compounds.
Diethyl 2,3-diisobutylsuccinate: Used as a component in titanium-magnesium catalysts for propylene polymerization.
Uniqueness
Diethyl 2-cyanoisophthalate is unique due to its cyano group, which imparts distinct reactivity compared to other esters. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials with specialized properties .
Eigenschaften
Molekularformel |
C13H13NO4 |
|---|---|
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
diethyl 2-cyanobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C13H13NO4/c1-3-17-12(15)9-6-5-7-10(11(9)8-14)13(16)18-4-2/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
FOZONAIQKCXIML-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=CC=C1)C(=O)OCC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


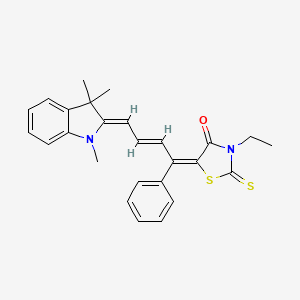
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13092581.png)
![(1R,2R,3S,5R)-3-(5-((Cyclopropylmethyl)thio)-7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B13092586.png)
